molecular formula C10H10O2 B1346467 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde CAS No. 56750-80-2

2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde

Cat. No.: B1346467
CAS No.: 56750-80-2
M. Wt: 162.18 g/mol
InChI Key: LUNGAWJRQUYNRM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a dimethylphenyl group attached to an oxoacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde typically involves the reaction of 2,4-dimethylbenzaldehyde with an appropriate oxidizing agent. One common method is the oxidation of 2,4-dimethylbenzaldehyde using reagents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve high selectivity and conversion rates. The use of environmentally benign oxidants and solvents is also a focus in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-(2,4-Dimethylphenyl)-2-oxoacetic acid.

    Reduction: 2-(2,4-Dimethylphenyl)-2-hydroxyacetaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dimethylphenyl group may contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzaldehyde: Shares the dimethylphenyl group but lacks the oxoacetaldehyde moiety.

    2-(2,4-Dimethylphenyl)ethanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    2-(2,4-Dimethylphenyl)acetic acid: Contains a carboxylic acid group instead of an aldehyde group.

Uniqueness

2-(2,4-Dimethylphenyl)-2-oxoacetaldehyde is unique due to the presence of both the dimethylphenyl and oxoacetaldehyde groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNGAWJRQUYNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972203
Record name (2,4-Dimethylphenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56750-80-2
Record name NSC156300
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,4-Dimethylphenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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